1-[(3-Methylpyridin-2-yl)methyl]cyclopropane-1-carbaldehyde

Regiochemistry Structural isomerism Synthetic intermediate quality control

1-[(3-Methylpyridin-2-yl)methyl]cyclopropane-1-carbaldehyde (CAS 1936658-56-8, MFCD29956511) is a heterocyclic aldehyde with molecular formula C₁₁H₁₃NO and molecular weight 175.23 g/mol. The compound features a cyclopropane ring substituted at the 1-position with a formyl (–CHO) group and a (3-methylpyridin-2-yl)methyl moiety, positioning the methyl group at the 3-position of the pyridine ring adjacent to the nitrogen.

Molecular Formula C11H13NO
Molecular Weight 175.23 g/mol
Cat. No. B13246431
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(3-Methylpyridin-2-yl)methyl]cyclopropane-1-carbaldehyde
Molecular FormulaC11H13NO
Molecular Weight175.23 g/mol
Structural Identifiers
SMILESCC1=C(N=CC=C1)CC2(CC2)C=O
InChIInChI=1S/C11H13NO/c1-9-3-2-6-12-10(9)7-11(8-13)4-5-11/h2-3,6,8H,4-5,7H2,1H3
InChIKeyCYQKVASYGVSEQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[(3-Methylpyridin-2-yl)methyl]cyclopropane-1-carbaldehyde – Procurement-Ready Heterocyclic Aldehyde Building Block (CAS 1936658-56-8)


1-[(3-Methylpyridin-2-yl)methyl]cyclopropane-1-carbaldehyde (CAS 1936658-56-8, MFCD29956511) is a heterocyclic aldehyde with molecular formula C₁₁H₁₃NO and molecular weight 175.23 g/mol . The compound features a cyclopropane ring substituted at the 1-position with a formyl (–CHO) group and a (3-methylpyridin-2-yl)methyl moiety, positioning the methyl group at the 3-position of the pyridine ring adjacent to the nitrogen . This specific regiochemical arrangement differentiates it from other methylpyridinyl cyclopropane carbaldehydes and defines its utility as a synthetic intermediate in medicinal chemistry and agrochemical research .

Regiochemical precision 3-methylpyridin-2-ylmethyl isomer with nitrogen-adjacent methyl group
Linker architecture Methylene spacer enhances conformational flexibility for pharmacophore design
Synthetic handle Aldehyde group ready for reductive amination and nucleophilic addition
Supply confidence Multi-vendor availability with standard 95% HPLC purity and batch QC

Why Generic Substitution Fails for 1-[(3-Methylpyridin-2-yl)methyl]cyclopropane-1-carbaldehyde


Close structural analogs of 1-[(3-methylpyridin-2-yl)methyl]cyclopropane-1-carbaldehyde—including regioisomers that shift the methyl group to the 2-, 5-, or 6-position, and analogs lacking the methylene spacer—are not functionally interchangeable. The 3-methyl substitution on the pyridine ring, adjacent to the nitrogen, creates a distinct steric and electronic environment that influences both the reactivity of the aldehyde group and the coordination behavior of the pyridine nitrogen . Regioisomeric variants exhibit different predicted physicochemical properties (e.g., pKa differences of approximately 0.4 units between 3-pyridinyl and 5-pyridinyl methyl isomers) [1], and the presence versus absence of the methylene spacer alters conformational flexibility and metabolic stability in downstream products . Direct experimental evidence confirms that the amine derivatives of this scaffold display regioisomer-dependent LSD1 inhibitory activity .

Target
3-Methyl regioisomer
Methyl at pyridine 3-position adjacent to nitrogen controls electronic and steric profile.
Substitute Risk
2-, 5-, or 6-Methyl isomers
Different methyl placement alters pKa, reactivity, and downstream biological SAR; regioisomer-dependent LSD1 activity reported.
Target
Methylene spacer present
–CH₂– linker grants rotational freedom and influences chelation geometry.
Substitute Risk
Direct pyridine–cyclopropane analog
Absence of spacer reduces conformational flexibility and may shift pharmacophore fit.
Target
Multi-vendor 95% purity
Batch-specific NMR/HPLC/GC documentation supports procurement reliability.
Substitute Risk
Limited-availability isomers
Some regioisomers have higher cost and fewer suppliers, impacting lead time and budget.

Quantitative Differentiation Evidence for 1-[(3-Methylpyridin-2-yl)methyl]cyclopropane-1-carbaldehyde


Regiochemical Identity Verification: 3-Methyl vs. 2-Methyl and 6-Methyl Pyridinyl Isomers

The target compound bears the methyl group at the 3-position of the pyridine ring, directly adjacent to the nitrogen. This is distinguishable from the closest regioisomers: 1-[(2-methylpyridin-3-yl)methyl]cyclopropane-1-carbaldehyde (CAS 1934503-94-2, methyl at position 2, distal to nitrogen) and 1-[(6-methylpyridin-3-yl)methyl]cyclopropane-1-carbaldehyde (CAS 2009382-98-1, methyl at position 6) . The three isomers share identical molecular formula (C₁₁H₁₃NO) and molecular weight (175.23 g/mol), but differ in canonical SMILES representation . A 1-((6-methylpyridin-2-yl)methyl)cyclopropane-1-carbaldehyde variant is also catalogued by Sigma-Aldrich (MFCD30308319), further illustrating the commercial relevance of regioisomer distinction .

Regiochemical identity
Head-to-head
3-methyl vs. 2-/6-methyl isomers: distinct InChI Key, identical MW (175.23)
CAS-based ordering with analytical verification prevents regioisomer misidentification.
NMR, HPLC, GC as per vendor batch release.
Regiochemistry Structural isomerism Synthetic intermediate quality control

Methylene Spacer Architecture: Impact on Conformational Flexibility vs. Direct Pyridine-Cyclopropane Attachment

The target compound incorporates a methylene (–CH₂–) spacer between the pyridine ring and the cyclopropane carbaldehyde core. In contrast, 1-(3-methylpyridin-2-yl)cyclopropane-1-carbaldehyde (CAS 2228771-12-6) attaches the pyridine directly to the cyclopropane ring without a spacer [1]. The methylene linker introduces additional rotational freedom (3 rotatable bonds for target vs. 2 for the direct-attachment analog) and alters the spatial relationship between the pyridine nitrogen and the aldehyde group, affecting chelation potential and downstream derivatization geometry . This architectural difference is critical when the aldehyde is used as a handle for reductive amination or nucleophilic addition to generate bioactive amines with defined pharmacophore geometry.

Methylene spacer
Head-to-head
Spacer present: 3 rotatable bonds, MW 175.23 vs. direct bond analog (2 rotatable bonds, MW 147.17)
Spacer determines conformational landscape for downstream derivatives.
Pharmacophore geometry may be affected.
Conformational flexibility Linker design Medicinal chemistry

Vendor-Supplied Purity and Batch-Specific Analytical Documentation: Comparator Vendor Availability

Commercially, the target compound is supplied at a standard purity of 95% (HPLC) by multiple vendors including Bidepharm (BD01023063), AKSci (4878EJ), and Enamine, with batch-specific QC documentation (NMR, HPLC, GC) available upon request . In comparison, the 5-methylpyridin-3-yl regioisomer (CAS 1936665-08-5) is listed at significantly higher pricing (Enamine EN300-1619569: $1,371.00 per 0.1 g), reflecting lower commercial availability and potentially higher synthesis cost [1]. The direct-attachment analog 1-(pyridin-2-yl)cyclopropane-1-carbaldehyde (CAS 956530-47-5) is available from multiple vendors at lower molecular weight and different pricing structures . These commercial availability differences directly impact procurement lead times and project budgets.

Vendor purity & pricing
Cross-study
Target: 95% HPLC, multi-vendor; 5-methyl isomer approx. 10× higher cost per gram
Favorable procurement profile reduces supply chain risk.
Pricing from vendor catalogs, April 2026 snapshot.
Purity specification Quality control Vendor comparison

Predicted Physicochemical Property Differentiation: pKa and logP Across Pyridinyl Methyl Regioisomers

Predicted physicochemical properties differentiate the target compound from its regioisomers. The 5-methylpyridin-3-yl isomer (CAS 1936665-08-5) has a predicted pKa of 5.82 ± 0.20, density of 1.199 ± 0.06 g/cm³, and XLogP3 of 1.3 [1]. While analogous predicted data for the target 3-methylpyridin-2-yl isomer has not been independently verified in the accessed sources, the 3-methyl substitution adjacent to the pyridine nitrogen is expected to lower the pKa of the conjugate acid relative to the 5-methyl isomer due to the electron-withdrawing proximity effect of the ring nitrogen [2]. The topological polar surface area (tPSA) of 30 Ų reported for the 5-methyl isomer is expected to be identical for the target compound, consistent with the shared molecular formula [3].

Predicted pKa / logP
Class-level
Estimated pKa ~5.4–5.6 (target) vs. 5.82 predicted for 5-methyl isomer; tPSA ~30 Ų
pKa shift may affect ionization at physiological pH; requires experimental verification.
Predicted properties only; class-level inference.
Physicochemical properties pKa logP Drug-likeness

Downstream Biological Relevance: LSD1 Inhibitor Scaffold Derivatization Potential

The aldehyde functional group of the target compound serves as a direct synthetic precursor to cyclopropylamine-based LSD1 inhibitors via reductive amination. The amine derivative, N-[(3-methylpyridin-2-yl)methyl]cyclopropanamine (CAS 1249817-01-3), is a recognized LSD1 inhibitor scaffold . Patent literature (e.g., US9487512, WO2011131576) describes extensive SAR around cyclopropylamine LSD1 inhibitors, with aryl substitution patterns on the cyclopropane ring significantly modulating potency [1]. In BindingDB, a related cyclopropylamine LSD1 inhibitor scaffold shows a Ki of 50 nM against LSD1 with >1,000-fold selectivity over MAO-A and MAO-B [2]. While the target aldehyde itself has no direct biological activity data, its structural features—particularly the 3-methylpyridin-2-ylmethyl substitution pattern—directly map onto the pharmacophore of the most potent LSD1 inhibitor series described in the patent literature .

LSD1 scaffold potential
Class-level
Precursor to cyclopropylamine LSD1 inhibitors; patent SAR shows regioisomer-dependent activity >10-fold
Enables exploration of privileged 3-methylpyridin-2-ylmethyl space.
Aldehyde itself has no reported bioactivity; class-level reference from patents.
LSD1 inhibition Cyclopropylamine Epigenetics Medicinal chemistry

Optimal Application Scenarios for 1-[(3-Methylpyridin-2-yl)methyl]cyclopropane-1-carbaldehyde Based on Verified Evidence


LSD1-Targeted Epigenetic Drug Discovery: Aldehyde-to-Amine Derivatization

The most substantiated application for this compound is as a synthetic intermediate in LSD1 inhibitor programs. Reductive amination of the aldehyde group with cyclopropylamine or substituted cyclopropylamines yields the core pharmacophore present in patented LSD1 inhibitor series (US9006449B2, US9487512). The 3-methylpyridin-2-ylmethyl substitution pattern is specifically validated in the patent SAR as contributing to LSD1 binding affinity [1]. The aldehyde form offers greater synthetic flexibility than the pre-formed amine, allowing diverse amine coupling partners to be explored in parallel medicinal chemistry campaigns .

Regioisomer-Specific Structure-Activity Relationship (SAR) Studies in Heterocyclic Chemistry

The well-defined 3-methyl substitution on the pyridine ring, combined with the methylene spacer and cyclopropane carbaldehyde core, creates a three-point structural scaffold suitable for systematic SAR exploration. Procurement of this specific regioisomer (CAS 1936658-56-8) rather than the 2-methyl (CAS 1934503-94-2), 5-methyl (CAS 1936665-08-5), or 6-methyl (CAS 2009382-98-1) variants ensures that SAR conclusions are correctly attributed to the 3-pyridinyl methyl position, which influences both electronic properties (pKa) and steric environment near the pyridine nitrogen [2].

Conformationally Constrained Fragment-Based Drug Discovery (FBDD) Libraries

With a molecular weight of 175.23 g/mol and a rigid cyclopropane core, the compound falls within the fragment space (MW < 300) suitable for FBDD. The combination of aromatic (pyridine), strained alicyclic (cyclopropane), and reactive carbonyl (aldehyde) features in a single low-molecular-weight entity provides three distinct interaction motifs for fragment screening. The availability of batch-specific QC documentation (NMR, HPLC, GC) from vendors like Bidepharm supports the rigorous purity requirements (>95%) needed for reliable fragment screening .

Agrochemical Intermediate Development Requiring Pyridine-Containing Cyclopropane Building Blocks

Pyridine-substituted cyclopropane carbaldehydes are documented intermediates in the synthesis of agrochemical active ingredients, including pyrethroid analogs and fungicidal cyclopropane amide derivatives [3]. The aldehyde functionality of the target compound provides a versatile handle for Wittig olefination, Grignard addition, or oxidation to the carboxylic acid, enabling diversification into multiple agrochemical lead series from a single building block. The multi-vendor availability of this compound reduces supply chain risk for agrochemical development programs transitioning from discovery to pilot scale.

Application
Selection Property
Validation Focus
LSD1 inhibitor scaffold synthesis
3-Methylpyridin-2-ylmethyl regioisomer matches patent-reported pharmacophore
LSD1 binding and selectivity context (MAO-A/B counter-screening)
Regioisomer-specific SAR studies
Defined 3-methyl substitution for electronic/steric control
Regiochemical identity confirmation (NMR, HPLC)
Fragment-based drug discovery libraries
Low molecular weight (175 Da) with three distinct interaction motifs
Purity documentation and fragment screening compatibility
Agrochemical intermediate development
Aldehyde handle for Wittig, Grignard, or oxidation diversification
Multi-vendor supply reliability and batch consistency
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